Guanadrel

Descripción general

Descripción

Guanadrel es un compuesto químico conocido por sus propiedades antihipertensivas. Se clasifica como un agente bloqueador adrenérgico postganglionar, lo que significa que interfiere con la transmisión de los impulsos nerviosos en el sistema nervioso simpático. Este compuesto se utiliza principalmente para controlar la presión arterial alta al reducir la vasoconstricción arteriolar .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Guanadrel se puede sintetizar mediante la reacción de amoníaco o derivados de amoníaco con sales de S-metilisotiouronio. Este proceso normalmente implica la formación de derivados de guanidina, con metanotiol como subproducto . Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de solventes específicos para asegurar que se obtenga el producto deseado.

Métodos de producción industrial

En entornos industriales, this compound se produce en forma de su sal de sulfato. El proceso de producción implica la preparación de una mezcla de fase móvil que contiene agua, metanol y sales específicas. El compuesto se purifica luego utilizando técnicas cromatográficas para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones

Guanadrel experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar varios productos de oxidación.

Reducción: El compuesto también se puede reducir, aunque esto es menos común en aplicaciones prácticas.

Sustitución: This compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones de reacción generalmente involucran temperaturas controladas y niveles de pH para asegurar que se formen los productos deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de compuestos de this compound sustituidos .

Aplicaciones Científicas De Investigación

Hypertension Management

Guanadrel is primarily used for treating hypertension, especially in patients who have not responded adequately to other antihypertensive medications. It has been shown to be effective across varying degrees of hypertension:

- Mild to Moderate Hypertension : Studies indicate that this compound can serve as an alternative to methyldopa and guanethidine for patients experiencing mild to moderately severe hypertension .

- Resistant Hypertension : In cases where patients are resistant to other antihypertensive therapies, this compound has demonstrated an acceptable benefit-to-risk ratio when administered at low doses (10-30 mg/day) .

Safety Profile

The safety profile of this compound is notable; it typically causes fewer central nervous system side effects compared to methyldopa and less orthostatic hypotension than guanethidine. Adverse effects are infrequent, particularly at lower doses . The drug's rapid onset and half-life (approximately 10 hours) allow for effective dose titration, making it suitable for outpatient management of hypertension .

Comparative Efficacy

This compound has been compared with other antihypertensive agents in various studies:

Case Studies

Several clinical trials and case studies have highlighted the efficacy and safety of this compound:

- Trial on Essential Hypertension : In a study involving 20 patients with essential hypertension resistant to other treatments, this compound at low doses resulted in satisfactory blood pressure control without significant adverse effects over a treatment period of up to 12 weeks .

- Long-term Efficacy Study : A two-year study involving 547 hypertensive patients receiving diuretics showed that the addition of this compound effectively reduced blood pressure levels comparable to methyldopa while maintaining a better safety profile .

Mecanismo De Acción

Guanadrel ejerce sus efectos actuando como un agente bloqueador adrenérgico postganglionar. Es captado por las neuronas simpáticas a través de la bomba de norepinefrina y almacenado en las terminaciones nerviosas. This compound desplaza lentamente la norepinefrina de sus sitios de almacenamiento, bloqueando así la liberación de norepinefrina en respuesta a la estimulación nerviosa. Esta reducción en la liberación de neurotransmisores conduce a una disminución de la vasoconstricción arteriolar y una posterior reducción de la presión arterial .

Comparación Con Compuestos Similares

Compuestos similares

Guanetidina: Al igual que guanadrel, la guanetidina es un agente bloqueador adrenérgico que se utiliza para tratar la hipertensión.

Metildopa: La metildopa es otro agente antihipertensivo que funciona a través de un mecanismo diferente.

Unicidad

La singularidad de this compound radica en su rápido inicio de acción y su vida media más corta en comparación con compuestos similares. Esto permite una titulación de dosis más rápida y una gestión más fácil de la hipertensión. Además, la acción periférica de this compound da como resultado menos efectos secundarios en el sistema nervioso central, lo que la convierte en una alternativa adecuada para pacientes que experimentan efectos adversos con otros agentes antihipertensivos .

Actividad Biológica

Guanadrel, a synthetic compound classified as an adrenergic neuron inhibitor, is primarily utilized in the management of hypertension. Its mechanism of action and biological activity have been the subject of various studies, highlighting its efficacy, safety profile, and pharmacokinetic properties.

This compound operates by inhibiting adrenergic neurons, which leads to the displacement of norepinephrine from storage sites in nerve endings. This inhibition results in reduced release of norepinephrine during sympathetic stimulation, thereby decreasing arteriolar vasoconstriction. The outcome is a relaxation of blood vessels, facilitating easier blood flow and consequently lowering blood pressure .

Pharmacokinetics

- Absorption : this compound is administered orally and demonstrates a rapid onset of action.

- Half-life : Approximately 10 hours, allowing for twice-daily dosing.

- Dosage : Effective dosages typically range from 10 mg to 60 mg per day, with lower doses associated with fewer adverse effects .

Efficacy in Hypertension Management

This compound has been evaluated in multiple clinical trials for its effectiveness in treating hypertension. A notable study involved 199 outpatients with varying degrees of hypertension, where this compound was found to be effective across all levels. The drug's rapid onset and minimal side effects compared to traditional agents like guanethidine make it a valuable option for patients resistant to other therapies .

Table 1: Clinical Efficacy of this compound

| Study Reference | Patient Population | Dosage Range (mg/d) | Response Rate (%) | Side Effects Observed |

|---|---|---|---|---|

| 20 patients | 10-30 | 80 | None | |

| 199 patients | Variable | Effective across all levels | Minimal | |

| Various | 10-60 | High | Low incidence |

Safety Profile

The safety profile of this compound is generally favorable. In studies, low doses (10-30 mg/d) resulted in minimal adverse effects. However, higher doses (30-60 mg/d) were associated with some adverse reactions in a subset of patients. Common side effects include dizziness and gastrointestinal disturbances, but serious complications are rare .

Case Studies

-

Case Study on Low-Dose Efficacy :

A trial focusing on patients resistant to standard antihypertensive treatments found that low-dose this compound (10-20 mg/d) effectively reduced diastolic blood pressure without significant side effects over a treatment period of up to 12 weeks . -

Comparative Study :

In a comparative analysis with methyldopa and guanethidine, this compound demonstrated comparable efficacy but with a significantly lower incidence of central nervous system side effects and orthostatic hypotension .

Propiedades

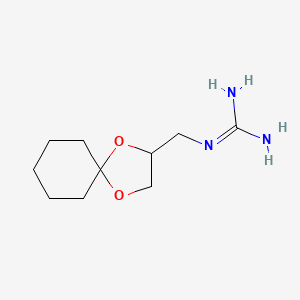

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10/h8H,1-7H2,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBNRIOWIXYZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22195-34-2 (sulfate[2:1]) | |

| Record name | Guanadrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048533 | |

| Record name | Guanadrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanadrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.93e+00 g/L | |

| Record name | Guanadrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Guanadrel is an adrenergic neuron inhibitor that slowly displaces norepinephrine from its storage in nerve endings. It blocks the release of norepinephrine in response to the sympathetic nerve stimulation, leading to reduced arteriolar vasoconstriction, especially the reflex increase in sympathetic tone that occurs with a change in position. | |

| Record name | Guanadrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

40580-59-4 | |

| Record name | Guanadrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40580-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanadrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanadrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanadrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANADREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765C9332T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanadrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213.5-215 | |

| Record name | Guanadrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Guanadrel?

A1: this compound functions as a postganglionic sympathetic blocking agent. It primarily exerts its antihypertensive effects by interfering with the release of norepinephrine from peripheral sympathetic nerve endings. [, , , ] It also displaces norepinephrine from storage vesicles within these nerve terminals. []

Q2: How does this compound differ from guanethidine in its mechanism of action?

A2: While both this compound and guanethidine are adrenergic neuron-blocking agents, this compound does not deplete intestinal norepinephrine to the same extent as guanethidine. This difference may explain the lower incidence of diarrhea observed with this compound in clinical settings. []

Q3: Does this compound affect central nervous system activity?

A3: Research indicates that this compound does not readily cross the blood-brain barrier. This characteristic likely contributes to its lower incidence of central nervous system side effects, such as drowsiness and fatigue, compared to other antihypertensive agents like methyldopa. [, ]

Q4: What is the absorption profile of this compound?

A4: this compound is well absorbed following oral administration, reaching peak plasma concentrations approximately 1.5 to 2 hours after ingestion. []

Q5: Does renal function impact the elimination of this compound?

A5: Yes, renal function significantly influences this compound elimination. Studies have demonstrated a prolonged terminal elimination half-life in individuals with impaired renal function (creatinine clearance < 30 mL/min/1.73 m2). [] Dosage adjustments may be necessary in patients with renal insufficiency, especially those with creatinine clearance < 50 ml/min. []

Q6: What are the primary clinical applications of this compound?

A6: this compound is primarily indicated for the treatment of mild to moderate hypertension, particularly in cases where diuretics alone fail to adequately control blood pressure. [, ]

Q7: How does the efficacy of this compound compare to other antihypertensive agents?

A7: Clinical trials have demonstrated comparable efficacy between this compound, guanethidine, and methyldopa in managing mild to moderate hypertension. [, ] Notably, this compound exhibits a similar antihypertensive effect to guanethidine but with fewer instances of severe side effects like morning orthostatic faintness and diarrhea. [, ]

Q8: Has this compound demonstrated efficacy in treating conditions other than hypertension?

A8: Research suggests that this compound may offer symptomatic benefits in managing thyrotoxicosis. In a study involving patients with Graves' disease, this compound administration led to a reduction in supine resting pulse rate and improvements in proximal and distal muscle strength. []

Q9: What is the chemical structure of this compound?

A9: this compound sulfate is the sulfate salt of (1,4-dioxaspiro[4.5]dec-2-ylmethyl)guanidine. []

Q10: How does the structure of this compound relate to its pharmacological activity?

A10: The guanidine moiety in this compound is essential for its interaction with adrenergic neurons and its ability to inhibit norepinephrine release. Structural modifications to this moiety can significantly impact its potency and selectivity. []

Q11: What are some potential areas for future research on this compound?

A11: * Further investigation into the long-term effects of this compound therapy is warranted.* Comparative studies with newer antihypertensive agents, such as beta blockers and ACE inhibitors, are needed to better understand this compound's place in the current therapeutic landscape. []* Exploring the potential applications of this compound beyond hypertension and thyrotoxicosis could reveal novel therapeutic uses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.